Cas no 1894125-34-8 (2-(3-ethoxyoxetan-3-yl)ethanamine)

2-(3-ethoxyoxetan-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
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- 3-Oxetaneethanamine, 3-ethoxy-
- 2-(3-ethoxyoxetan-3-yl)ethanamine
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- インチ: 1S/C7H15NO2/c1-2-10-7(3-4-8)5-9-6-7/h2-6,8H2,1H3
- InChIKey: AMTLDNRBQUIMCQ-UHFFFAOYSA-N
- ほほえんだ: O1CC(OCC)(CCN)C1
2-(3-ethoxyoxetan-3-yl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-500MG |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 500MG |
¥ 4,184.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-1G |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 1g |
¥ 6,270.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-250mg |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 250mg |
¥2508.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-500.0mg |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 500.0mg |
¥4184.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-250.0mg |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 250.0mg |
¥2508.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-250MG |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 250MG |
¥ 2,508.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-100MG |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 100MG |
¥ 1,570.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-5g |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 5g |
¥18810.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-5.0g |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 5.0g |
¥18810.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZL116-1.0g |
2-(3-ethoxyoxetan-3-yl)ethanamine |
1894125-34-8 | 95% | 1.0g |
¥6270.0000 | 2024-08-03 |
2-(3-ethoxyoxetan-3-yl)ethanamine 関連文献
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
2-(3-ethoxyoxetan-3-yl)ethanamineに関する追加情報
2-(3-Ethoxyoxetan-3-yl)ethanamine: A Comprehensive Overview
2-(3-Ethoxyoxetan-3-yl)ethanamine, also known by its CAS number 1894125-34-8, is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound, characterized by its unique oxetane ring structure, exhibits a range of interesting chemical properties that make it valuable for various applications.
The structure of 2-(3-Ethoxyoxetan-3-yl)ethanamine consists of an oxetane ring substituted with an ethoxy group and an ethanamine moiety. The oxetane ring, a four-membered cyclic ether, is known for its reactivity and flexibility, which are key factors in determining the compound's chemical behavior. Recent studies have highlighted the potential of this compound in the development of advanced materials, particularly in the synthesis of polymers and surfactants.
One of the most notable aspects of 2-(3-Ethoxyoxetan-3-yl)ethanamine is its ability to undergo a variety of chemical transformations. Researchers have explored its use as a precursor in the synthesis of bioactive molecules, where its reactivity and functional groups provide a platform for constructing complex structures. For instance, recent findings suggest that this compound can be employed in the creation of novel drug delivery systems, leveraging its amphiphilic properties to enhance drug solubility and bioavailability.
In addition to its role in drug development, 2-(3-Ethoxyoxetan-3-yl)ethanamine has shown promise in materials science. Its ability to form stable polymers through ring-opening polymerization has led to its investigation as a building block for high-performance polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for applications in aerospace and automotive industries.
The synthesis of 2-(3-Ethoxyoxetan-3-yl)ethanamine has also been a topic of extensive research. Traditional methods involve multi-step reactions with various catalysts, but recent advancements have focused on developing more efficient and environmentally friendly synthesis routes. For example, researchers have successfully utilized microwave-assisted synthesis to significantly reduce reaction times while maintaining high yields.
Beyond its chemical applications, 2-(3-Ethoxyoxetan-3-yl)ethanamine has found utility in analytical chemistry as a chiral auxiliary. Its chiral oxetane ring provides a unique environment for asymmetric catalysis, enabling the selective synthesis of enantiomerically enriched compounds. This property has been exploited in the production of fine chemicals and pharmaceutical intermediates.
In conclusion, 2-(3-Ethoxyoxetan-3-yl)ethanamine, with its distinctive chemical structure and diverse functional groups, continues to be a focal point in contemporary research. Its applications span across multiple disciplines, from drug development to materials science, underscoring its importance as a valuable chemical entity.
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